molecular formula C9H9N3O2 B15343858 1,2-dimethyl-7-nitro-1H-benzo[d]imidazole

1,2-dimethyl-7-nitro-1H-benzo[d]imidazole

Cat. No.: B15343858
M. Wt: 191.19 g/mol
InChI Key: GXJAXGWRGJPZJA-UHFFFAOYSA-N
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Description

1,2-dimethyl-7-nitro-1H-benzo[d]imidazole is a nitrogen-containing aromatic heterocyclic compound. It belongs to the class of benzimidazoles, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of two methyl groups at positions 1 and 2, and a nitro group at position 7 on the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dimethyl-7-nitro-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diaminobenzene with methylating agents such as methyl iodide, followed by nitration using nitric acid, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,2-dimethyl-7-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethyl-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical and biological properties.

    7-nitro-1H-benzo[d]imidazole: Lacks the methyl groups, affecting its reactivity and biological activity.

    1-methyl-7-nitro-1H-benzo[d]imidazole: Contains only one methyl group, leading to variations in its chemical behavior.

Uniqueness

1,2-dimethyl-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1,2-dimethyl-7-nitrobenzimidazole

InChI

InChI=1S/C9H9N3O2/c1-6-10-7-4-3-5-8(12(13)14)9(7)11(6)2/h3-5H,1-2H3

InChI Key

GXJAXGWRGJPZJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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